

# In-Depth Technical Guide: Safety and Toxicity Profile of CH 275

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## Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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## Introduction

**CH 275** is a synthetic peptide analog of somatostatin, engineered for high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).<sup>[1]</sup> Its investigation is primarily centered on its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, owing to its ability to modulate neprilysin activity.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the currently available safety and toxicity data for **CH 275**, with a focus on preclinical findings.

## Core Compound Profile

Parameter	Value	Reference
Target	Somatostatin Receptor Subtype 1 (sst1)	[1]
Mechanism of Action	Selective sst1 Agonist	[1]
Binding Affinity (Ki)	52 nM (for human sst1)	[1]
Functional Potency (IC50)	30.9 nM (for human sst1)	[1]

## Preclinical Safety and Toxicity

The current understanding of the safety and toxicity profile of **CH 275** is primarily derived from a preclinical study utilizing a knock-in mouse model of Alzheimer's disease (AppNL-G-F). In this pivotal study, **CH 275** was administered directly to the brain over a prolonged period.

## In Vivo Study in an Alzheimer's Disease Mouse Model

### Experimental Protocol:

- Animal Model: 2-month-old AppNL-G-F knock-in mice, which begin to exhibit A $\beta$  plaque formation at this age.[\[1\]](#)
- Administration: Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus.[\[1\]](#)
- Dosing Regimen: The study duration was four months.[\[1\]](#) The precise concentration and frequency of administration are not detailed in the currently available public information.
- Safety Monitoring: While specific monitoring parameters were not explicitly detailed in the available literature, the study reported the treatment was administered "without causing any toxic side effects."[\[1\]](#) This suggests that, at a minimum, gross observational assessments for signs of toxicity (e.g., changes in weight, behavior, and general health) were likely performed.

### Key Findings:

The long-term, direct hippocampal administration of **CH 275** in the AppNL-G-F mouse model did not produce observable toxic side effects.[\[1\]](#) This finding, while qualitative, suggests a favorable local safety profile in the central nervous system under the tested conditions.

### Data Presentation:

Currently, no quantitative toxicity data (e.g., LD50, NOAEL) from dedicated toxicology studies have been published for **CH 275**. The available safety information is limited to the qualitative observations from the aforementioned efficacy study.

## Signaling Pathways

The biological effects of **CH 275** are mediated through the activation of the sst1 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways of sst1 are complex and can be cell-type dependent.

#### Primary Signaling Cascade:

The sst1 receptor is primarily coupled to inhibitory G proteins (G $\alpha$ i/o). Activation of sst1 by **CH 275** is expected to initiate the following canonical signaling cascade:

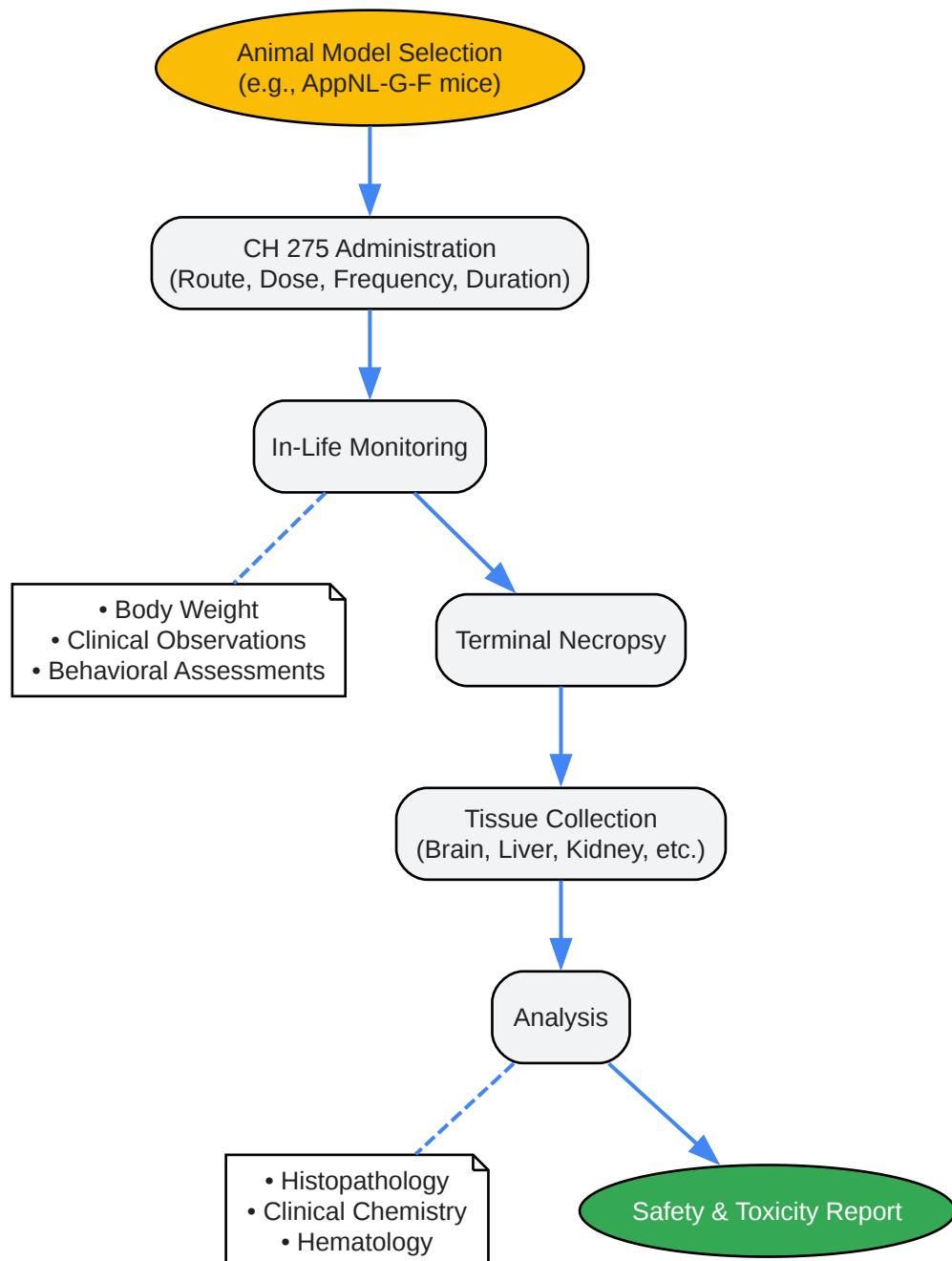


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Caption: Canonical sst1 receptor signaling pathway initiated by **CH 275**.

#### Experimental Workflow for In Vivo Safety Assessment:

The following diagram illustrates a generalized workflow for assessing the in vivo safety of a compound like **CH 275** in a preclinical animal model.



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Caption: Generalized workflow for in vivo safety and toxicity assessment.

## Discussion and Future Directions

The available data suggests that **CH 275** has a favorable local safety profile when administered directly to the brain in a relevant animal model of Alzheimer's disease. The lack of reported

toxic side effects in a four-month study is encouraging. However, a comprehensive assessment of the safety and toxicity of **CH 275** is still needed.

Future research should focus on:

- Quantitative Toxicity Studies: Conducting formal toxicology studies, including acute and chronic toxicity assessments, to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to identify any potential target organs for toxicity.
- Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **CH 275** to understand its systemic exposure and potential for off-target effects.
- Safety Pharmacology: Evaluating the potential effects of **CH 275** on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, as per standard safety pharmacology guidelines.

A more complete safety and toxicity profile will be essential for the further development of **CH 275** as a potential therapeutic agent.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
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